molecular formula C25H21N3O6 B5298038 benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate

benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate

Katalognummer B5298038
Molekulargewicht: 459.4 g/mol
InChI-Schlüssel: DIZIAKIAFLKRJQ-PXLXIMEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate, also known as BNBAG, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. BNBAG is a derivative of glycine and has been extensively studied for its biological activity and mechanism of action.

Wirkmechanismus

The mechanism of action of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell proliferation and survival. benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate may alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its antiproliferative and pro-apoptotic effects, benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This may be due to its ability to inhibit the activity of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate is its potent anticancer activity, which makes it a promising candidate for drug development. benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate is also relatively easy to synthesize, and can be produced in large quantities. However, there are also some limitations associated with the use of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate may have off-target effects that could complicate the interpretation of experimental data.

Zukünftige Richtungen

There are several future directions for research on benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate. One area of interest is the development of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate-based anticancer drugs. Further studies are needed to optimize the synthesis of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate and to identify the most promising derivatives for drug development. Another area of interest is the elucidation of the mechanism of action of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate, which could provide insights into the development of novel cancer therapies. Additionally, further studies are needed to investigate the potential applications of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate in other areas of biomedical research, such as neurodegenerative diseases and inflammatory disorders.

Synthesemethoden

The synthesis of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate involves a multi-step process that starts with the reaction of benzyl glycinate with benzoyl chloride to form benzyl N-benzoyl glycinate. This intermediate product is then reacted with 3-nitrophenylacrylic acid to produce benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate. The synthesis of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has been optimized to improve yield and purity, and various modifications to the synthesis method have been proposed in the literature.

Wissenschaftliche Forschungsanwendungen

Benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has been investigated for its potential applications in a wide range of scientific research areas, including cancer research, neuroscience, and drug discovery. One of the most promising applications of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate is in the development of novel anticancer drugs. Studies have shown that benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further drug development.

Eigenschaften

IUPAC Name

benzyl 2-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6/c29-23(34-17-18-8-3-1-4-9-18)16-26-25(31)22(27-24(30)20-11-5-2-6-12-20)15-19-10-7-13-21(14-19)28(32)33/h1-15H,16-17H2,(H,26,31)(H,27,30)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZIAKIAFLKRJQ-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-{(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}glycinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.